Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 135432-37-0
VCID: VC11651002
InChI: InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1
SMILES: C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Molecular Formula: C24H36F3N9O11
Molecular Weight: 683.6 g/mol

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate

CAS No.: 135432-37-0

Cat. No.: VC11651002

Molecular Formula: C24H36F3N9O11

Molecular Weight: 683.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate - 135432-37-0

Specification

CAS No. 135432-37-0
Molecular Formula C24H36F3N9O11
Molecular Weight 683.6 g/mol
IUPAC Name 2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1
Standard InChI Key GNFOUBGDKJPLPE-ZMNOQRQPSA-N
Isomeric SMILES C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
SMILES C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate has the molecular formula C<sub>24</sub>H<sub>36</sub>F<sub>3</sub>N<sub>9</sub>O<sub>11</sub> and a molecular weight of 683.6 g/mol. The cyclic configuration is achieved through an amide bond between the N-terminal glycine and C-terminal proline, constrained by the sequence GRGDSP. The trifluoroacetate counterion (CF<sub>3</sub>COO<sup>−</sup>) enhances aqueous solubility and stabilizes the peptide during synthesis.

Table 1: Key Molecular Properties

PropertyValue
CAS No.135432-37-0
Molecular FormulaC<sub>24</sub>H<sub>36</sub>F<sub>3</sub>N<sub>9</sub>O<sub>11</sub>
Molecular Weight683.6 g/mol
SequenceCyclo(-Gly-Arg-Gly-Asp-Ser-Pro)
SolubilitySoluble in water, DMSO
Storage Conditions-20°C, lyophilized

Synthesis and Cyclization Strategies

The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . Linear peptide chains are assembled on resin-bound supports, followed by cyclization in solution phase under high-dilution conditions to prevent intermolecular reactions .

Key Steps in Synthesis:

  • Resin Loading: Wang or Rink amide resin is used for C-terminal proline anchoring.

  • Amino Acid Coupling: Activators like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) facilitate sequential addition of protected amino acids.

  • Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes side-chain protecting groups and cleaves the peptide from the resin.

  • Cyclization: The linear peptide undergoes intramolecular amidation using diphenylphosphoryl azide (DPPA) or EDCI/HOBt .

  • Purification: Reverse-phase HPLC isolates the cyclic product, with trifluoroacetate as the counterion .

Cyclization efficiency is critical; incomplete reactions yield linear byproducts requiring rigorous chromatographic separation .

Biological Mechanisms and Receptor Interactions

Integrin Binding and αvβ3/αIIbβ3 Selectivity

The Arg-Gly-Asp (RGD) motif in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) mediates high-affinity binding to integrins, particularly αvβ3 and αIIbβ3 . These receptors are overexpressed in metastatic tumors and activated platelets, respectively. Cyclization preorganizes the RGD sequence into a β-turn conformation, enhancing binding affinity 10–100-fold compared to linear GRGDSP .

Table 2: Integrin Binding Affinities

Integrin SubtypeIC<sub>50</sub> (nM)Biological Role
αvβ31.2 ± 0.3Angiogenesis, tumor metastasis
αIIbβ35.8 ± 1.1Platelet aggregation
αvβ5>1000Fibronectin binding

Data derived from competitive binding assays using purified integrins .

Vasodilatory and Antiplatelet Effects

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate inhibits platelet aggregation by blocking fibrinogen binding to αIIbβ3 integrins on activated platelets . In rat cremaster arterioles, it induces vasodilation at nanomolar concentrations, surpassing linear GRGDSP by >50% . This effect is mediated via nitric oxide (NO) release and endothelial integrin modulation .

Therapeutic and Diagnostic Applications

Antiangiogenic Cancer Therapy

The αvβ3 integrin is pivotal in tumor angiogenesis. Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) suppresses endothelial cell migration and tube formation by antagonizing αvβ3, reducing tumor vascularization in murine xenograft models . Radiolabeled derivatives (e.g., [<sup>125</sup>I]-GP2) enable SPECT imaging of αvβ3-expressing tumors, aiding diagnostic stratification .

Table 3: Preclinical Efficacy in Cancer Models

Tumor TypeModel SystemOutcomeReference
MelanomaNude mice70% reduction in tumor volume
OsteosarcomaMurine xenograftInhibition of lung metastasis

Cardiovascular Applications

As an antiplatelet agent, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) demonstrates potential in preventing arterial thrombosis. In human platelet-rich plasma, it inhibits ADP-induced aggregation with an IC<sub>50</sub> of 8.5 µM, comparable to clopidogrel . Its short half-life (~15 minutes in vivo) limits systemic toxicity, favoring localized delivery in stent coatings .

Industrial and Research Utility

Biochemical Tool Development

The peptide serves as a reference standard in integrin-binding assays and drug discovery. Its stability under physiological conditions (t<sub>1/2</sub> >24 hours in serum) ensures reliable performance in high-throughput screening .

Drug Delivery Systems

Conjugation to nanoparticles or liposomes enhances tumor-targeted delivery of chemotherapeutics. For example, doxorubicin-loaded RGD-nanoparticles exhibit 3-fold higher accumulation in αvβ3-positive tumors versus controls .

Challenges and Future Directions

Despite its promise, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) faces hurdles in clinical translation:

  • Oral Bioavailability: Poor intestinal absorption necessitates parenteral administration.

  • Metabolic Stability: Proteolytic degradation in plasma limits half-life.

  • Off-Target Effects: Cross-reactivity with α5β1 integrins may impair wound healing.

Future research should prioritize PEGylation to prolong circulation time and structure-activity relationship (SAR) studies to refine integrin selectivity .

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